chemical structure and synthesis of L-Alanine Valsartan
chemical structure and synthesis of L-Alanine Valsartan
An In-depth Technical Guide to the Chemical Structure and Synthesis of L-Alanine Valsartan
Abstract
L-Alanine Valsartan is a significant process-related impurity and a close structural analog of the widely prescribed antihypertensive drug, Valsartan. Understanding its chemical architecture and synthetic origin is paramount for researchers, process chemists, and quality control professionals in the pharmaceutical industry. This guide provides a detailed elucidation of the L-Alanine Valsartan structure, contrasting it with the parent drug, and presents a comprehensive, mechanistically-driven synthetic pathway. By adapting established synthetic routes for Valsartan, this document outlines a robust, step-by-step protocol for its preparation, emphasizing the critical control points and the rationale behind key experimental choices. The synthesis is detailed from readily available starting materials, including the appropriate biphenyltetrazole synthon and L-alanine methyl ester, through N-alkylation, N-acylation, and final ester hydrolysis. This technical paper serves as an essential resource for professionals engaged in the synthesis, analysis, and control of sartans and their related substances.
Introduction: The Significance of Valsartan Analogs
Overview of Valsartan: Mechanism of Action and Therapeutic Use
Valsartan is a potent and selective angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[1] It selectively antagonizes the Angiotensin II Type 1 (AT1) receptor, leading to vasodilation, reduced sodium and water retention, and a consequent lowering of blood pressure.[2] Chemically, Valsartan is an N-acyl-N-arylmethyl derivative of the amino acid L-valine.[3] Its efficacy and tolerability have established it as a cornerstone therapy for hypertension, heart failure, and post-myocardial infarction management.
The Emergence of L-Alanine Valsartan: A Process-Related Impurity
In the synthesis of complex active pharmaceutical ingredients (APIs) like Valsartan, the control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. L-Alanine Valsartan is a process-related impurity that can arise from the presence of L-alanine, a common amino acid, as a contaminant in the L-valine starting material.[4] Its structure is identical to Valsartan except for the substitution of the L-valine moiety with L-alanine. The structural similarity necessitates rigorous analytical monitoring and control. Furthermore, studying such analogs provides valuable insights into the structure-activity relationship (SAR) of the sartan class and can inform the design of novel prodrugs or derivatives with potentially modified pharmacokinetic profiles.[5]
Scope of the Guide
This technical guide offers a detailed exploration of L-Alanine Valsartan, designed for an audience of chemical and pharmaceutical scientists. It will cover:
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A comprehensive analysis of the molecule's chemical structure and stereochemistry.
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A logical retrosynthetic analysis to deconstruct the molecule into key starting materials.
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A detailed, step-by-step synthetic protocol based on established and reliable methodologies for sartan synthesis.
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Mechanistic explanations for key reaction steps and the rationale for reagent and condition selection.
Elucidation of the Chemical Structure
Core Components
The structure of L-Alanine Valsartan is an assembly of three key fragments:
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The Biphenyltetrazole Moiety: This is the pharmacophoric group responsible for binding to the AT1 receptor. It consists of a biphenyl backbone with a tetrazole ring at the 2'-position of one of the phenyl rings.
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The N-Acyl Group: A pentanoyl (valeryl) group is attached to the secondary amine, a feature common to Valsartan that contributes to the molecule's lipophilicity and binding affinity.
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The L-Alanine Core: This is the defining feature of the molecule, distinguishing it from Valsartan. It is the naturally occurring L-isomer of the amino acid alanine.
Stereochemistry and IUPAC Nomenclature
The molecule retains the stereocenter from the L-alanine starting material. The chiral carbon is in the (S)-configuration, which is critical for its interaction with biological targets.
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IUPAC Name: (S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)propanoic acid.
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CAS Number: 137862-57-8.[4]
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Molecular Formula: C22H25N5O3.
Caption: Chemical Structure of L-Alanine Valsartan.
Comparative Structural Analysis: L-Alanine Valsartan vs. Valsartan
The primary difference lies in the amino acid side chain, which has implications for the molecule's physical and chemical properties.
| Feature | L-Alanine Valsartan | Valsartan |
| Amino Acid Core | L-Alanine | L-Valine |
| Side Chain | Methyl (-CH3) | Isopropyl (-CH(CH3)2) |
| IUPAC Name | (S)-2-(...pentanamido)propanoic acid | (S)-3-methyl-2-(...pentanamido)butanoic acid [1] |
| Molecular Formula | C22H25N5O3 | C24H29N5O3[1] |
| Molecular Weight | 407.47 g/mol | 435.52 g/mol |
| Stereocenter | (S)-configuration | (S)-configuration |
Synthetic Pathways and Mechanistic Insights
The synthesis of L-Alanine Valsartan can be efficiently achieved by adapting well-established routes for Valsartan, with the key modification being the substitution of L-valine methyl ester with L-alanine methyl ester.[6][7] The overall strategy involves the sequential N-alkylation and N-acylation of the L-alanine ester, followed by hydrolysis to yield the final carboxylic acid.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available precursors.
Caption: Retrosynthetic analysis of L-Alanine Valsartan.
Key Starting Materials and Reagent Selection
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Biphenyltetrazole Synthon: A common and effective starting material is 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole. The trityl group serves as a robust protecting group for the tetrazole's acidic proton, preventing side reactions during the basic conditions of the alkylation and acylation steps. It is readily cleaved under acidic conditions in the final step.[6]
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L-Alanine Methyl Ester Hydrochloride: This is the chiral building block that introduces the L-alanine moiety. The hydrochloride salt is stable and commercially available. The ester form protects the carboxylic acid during the preceding steps.
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Pentanoyl Chloride: An acylating agent used to introduce the pentanoyl group. It is highly reactive and efficient for forming the amide bond.
Proposed Synthetic Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for Valsartan synthesis.[6][8]
Step 1: N-Alkylation of L-Alanine Methyl Ester
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Objective: To couple the L-alanine methyl ester with the biphenyltetrazole synthon via nucleophilic substitution.
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Protocol:
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To a stirred suspension of L-Alanine methyl ester hydrochloride (1.1 equivalents) and Potassium Carbonate (K2CO3, 2.5 equivalents) in Dimethylformamide (DMF), add 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (1.0 equivalent).
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Heat the reaction mixture to 60-70 °C and monitor by TLC or HPLC until the starting bromide is consumed (typically 4-6 hours).
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Cool the mixture to room temperature and pour it into ice-water.
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Extract the aqueous phase with Ethyl Acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na2SO4), and concentrate under reduced pressure to obtain the crude N-alkylated intermediate.
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Causality and Insights:
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Base (K2CO3): A moderately strong inorganic base is used to deprotonate the amine of the L-alanine ester hydrochloride, generating the free amine which acts as the nucleophile. It is preferred over stronger organic bases to minimize side reactions.
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Solvent (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.
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Workup: The aqueous workup removes the inorganic salts and DMF, while the extraction isolates the desired product.
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Step 2: N-Acylation with Pentanoyl Chloride
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Objective: To form the amide bond by acylating the secondary amine.
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Protocol:
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Dissolve the crude intermediate from Step 1 in Dichloromethane (DCM).
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Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 1.5 equivalents).
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Cool the solution to 0 °C in an ice bath.
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Add Pentanoyl Chloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC, typically 2-4 hours).
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Quench the reaction by adding water. Separate the organic layer.
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Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
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Dry over Na2SO4 and concentrate in vacuo to yield the crude protected L-Alanine Valsartan ester.
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Causality and Insights:
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Base (DIPEA): Acts as an acid scavenger to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. It is sterically hindered, which prevents it from competing as a nucleophile.
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Temperature Control: The reaction is highly exothermic. Maintaining a low temperature during the addition of the acid chloride is crucial to prevent side reactions and degradation.
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Step 3: Deprotection and Hydrolysis
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Objective: To simultaneously remove the trityl protecting group and hydrolyze the methyl ester to yield the final product.
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Protocol:
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Dissolve the crude product from Step 2 in a mixture of Tetrahydrofuran (THF) and Methanol (MeOH).
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Add an aqueous solution of Sodium Hydroxide (NaOH, 3-4 equivalents) and stir at room temperature for 18-24 hours to ensure complete ester hydrolysis.[9]
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Remove the organic solvents under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with an organic solvent like methyl tert-butyl ether (MTBE) to remove the triphenylmethanol byproduct.
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Cool the aqueous layer to 0-5 °C and carefully acidify with 6M HCl to a pH of ~3-4. This step simultaneously cleaves the trityl group and protonates the carboxylic acid and tetrazole.
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The product will precipitate out of the solution. Stir the slurry for 1-2 hours.
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Filter the solid, wash with cold water, and dry under vacuum to afford L-Alanine Valsartan.
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Causality and Insights:
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Hydrolysis: The saponification of the methyl ester is a standard procedure using a strong base.
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Acidification: This is a critical two-fold step. It cleaves the acid-labile trityl group and precipitates the final product, which is insoluble in acidic aqueous media. Careful pH control is necessary to ensure complete precipitation without causing degradation.
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Process Control and Impurity Profile Management
The formation of L-Alanine Valsartan as an impurity during Valsartan production is directly linked to the purity of the L-valine starting material. To control its presence, the following measures are essential:
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Starting Material Control: Implement stringent specifications and analytical testing for L-valine methyl ester to quantify and limit the L-alanine methyl ester content.
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Chromatographic Purification: Develop robust HPLC methods capable of separating Valsartan from its L-alanine analog to ensure the final API meets purity specifications.
Characterization and Analytical Methods
The synthesized L-Alanine Valsartan should be thoroughly characterized to confirm its identity and purity.
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Spectroscopic Analysis:
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¹H NMR: Will show characteristic peaks for the aromatic protons of the biphenyl system, the pentanoyl chain, the methyl group of the alanine moiety (a distinct doublet), and the α-proton.
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¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environments.
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Mass Spectrometry (MS): ESI-MS will show the molecular ion peak corresponding to the calculated molecular weight (m/z for [M+H]⁺ or [M-H]⁻).
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Chromatographic Purity:
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HPLC: A reverse-phase HPLC method with UV detection is the standard for assessing purity and separating the product from starting materials and byproducts. The retention time will be slightly different from that of Valsartan due to the change in lipophilicity.
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Conclusion and Future Perspectives
L-Alanine Valsartan serves as a textbook example of a process-related impurity whose synthesis and characterization are vital for ensuring the quality and safety of its parent API, Valsartan. The synthetic route detailed in this guide, based on a logical adaptation of existing sartan chemistry, provides a reliable method for its preparation for use as an analytical reference standard. Further investigation into the pharmacological and toxicological profile of L-Alanine Valsartan could provide deeper insights into the SAR of AT1 receptor blockers and the potential impact of such impurities.
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